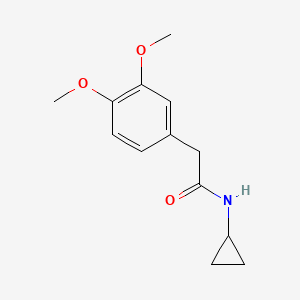

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide

Description

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 3,4-dimethoxyphenyl substituent on the acetamide backbone. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, which may improve binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-6-3-9(7-12(11)17-2)8-13(15)14-10-4-5-10/h3,6-7,10H,4-5,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLESQIGWHYXPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide serves as a critical building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.

Biological Research

Potential Biological Activities

- The compound is being studied for its potential biological activities, including interactions with biomolecules. Preliminary research suggests that it may influence various biochemical processes through specific molecular targets.

Pharmaceutical Development

- Due to its promising biological activity, this compound is considered a lead candidate in drug development for treating conditions such as cancer. Its interactions with biological targets like receptors or enzymes are under investigation to elucidate its therapeutic potential.

Case Studies

Case Study 1: Inhibition of Methionine Aminopeptidase

Research has shown that derivatives of this compound can inhibit methionine aminopeptidase (MetAP), which is a promising target for developing novel antibiotics. Initial screening identified compounds with significant inhibitory potency against various bacterial strains .

Case Study 2: Cancer Therapeutics

In a study focused on cancer treatment, this compound was evaluated for its efficacy against specific cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is compared to analogs with variations in the N-substituent, aryl groups, or additional functional moieties (Table 1).

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy groups in the target compound improve solubility compared to dichloro-substituted analogs (e.g., ), which exhibit higher logP values .

Physicochemical Properties

- Solubility : The 3,4-dimethoxy groups enhance water solubility relative to dichloro or nitro-substituted analogs (e.g., ).

- Lipophilicity : Calculated logP values (estimated using fragment-based methods):

- Metabolic Stability : Cyclopropyl groups may reduce oxidative metabolism compared to benzyl or ethyl substituents .

Biological Activity

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an acetamide moiety, with a 3,4-dimethoxyphenyl substituent. Its structural formula can be represented as follows:

This compound exerts its biological effects primarily through interactions with specific receptors and enzymes. It has been shown to modulate the activity of various molecular targets, leading to significant biological outcomes such as anti-inflammatory and anticancer effects .

Anticancer Activity

Research has demonstrated that this compound possesses notable cytotoxicity against various cancer cell lines. For example, in studies involving HepG2 cells (a liver cancer cell line), the compound induced apoptosis through caspase activation and PARP cleavage, indicating its potential as an anticancer agent .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Caspase-8 activation, PARP cleavage |

| MCF-7 | 12.54 ± 1.15 | Cell cycle arrest |

| HeLa | 16.12 ± 1.54 | Induction of apoptosis |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .

Case Studies

- HepG2 Cell Study :

- MCF-7 and HeLa Cells :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.